![molecular formula C13H7NO4 B15208197 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione CAS No. 4589-37-1](/img/structure/B15208197.png)
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes two hydroxyl groups and a quinone moiety. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione typically involves starting materials such as 2-methyl-1,4-naphthoquinone (vitamin K). A crucial step in the synthetic route is the intramolecular Heck reaction of an N-vinylacetamide, which is facilitated by the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) to achieve high 6-endo-trig selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Its unique chemical properties are utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- Benzo[g]isoquinoline-5,10-dione
- 1,4-Anthraquinone
- Mitoxantrone
Comparison: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is unique due to its specific hydroxyl and quinone functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher potency in certain biological assays and can be more versatile in synthetic applications .
Propiedades
Número CAS |
4589-37-1 |
|---|---|
Fórmula molecular |
C13H7NO4 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
6,9-dihydroxybenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO4/c15-8-1-2-9(16)11-10(8)12(17)6-3-4-14-5-7(6)13(11)18/h1-5,15-16H |
Clave InChI |
FQKWIZGNBZNVIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=NC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


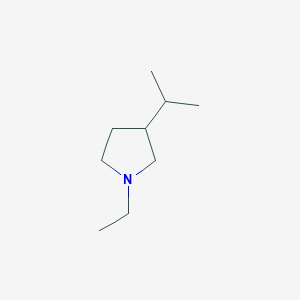
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

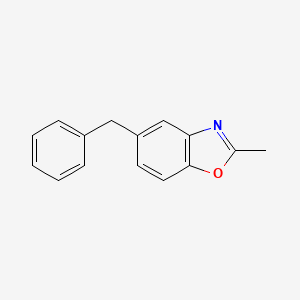
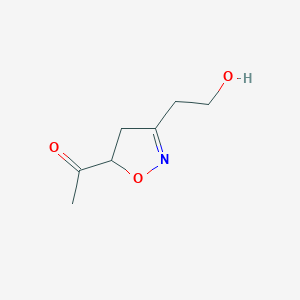
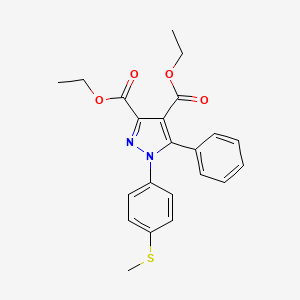
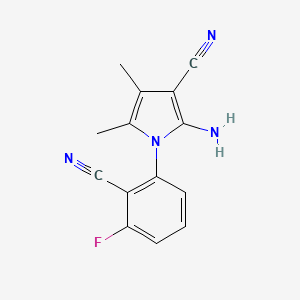

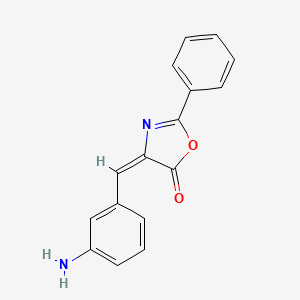
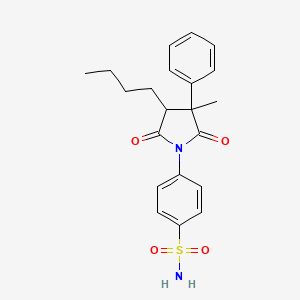
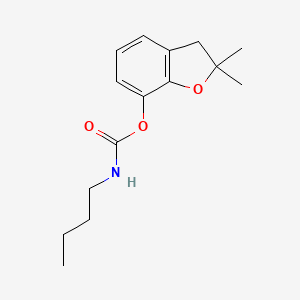

![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)

